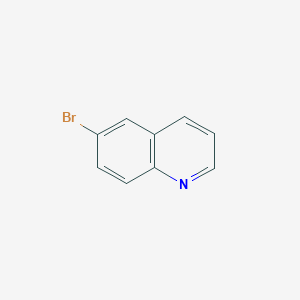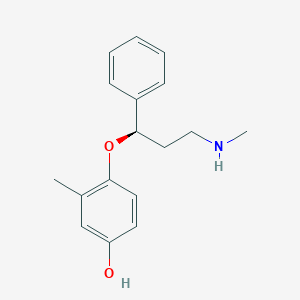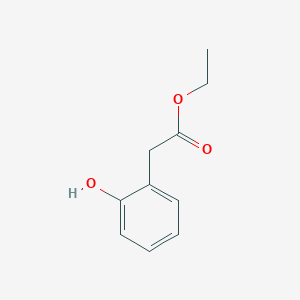
4'-Hydroxy-Diclofenac-D4 (Hauptbestandteil)
Übersicht
Beschreibung
L-743872, also known as caspofungin, is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal agents. It is derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin is primarily used to treat fungal infections by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall .
Wissenschaftliche Forschungsanwendungen
L-743872 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Modifikation von cyclischen Lipopeptiden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Pilzzellwandsynthese und sein Potenzial als Breitband-Antimykotikum.
Medizin: Klinisch eingesetzt zur Behandlung invasiver Pilzinfektionen, insbesondere bei immungeschwächten Patienten.
5. Wirkmechanismus
L-743872 entfaltet seine antimykotischen Wirkungen durch Hemmung des Enzyms β (1,3)-D-Glucansynthase, das für die Synthese von β (1,3)-D-Glucan verantwortlich ist, einem wichtigen Bestandteil der Pilzzellwand. Durch die Blockierung dieses Enzyms stört L-743872 die Integrität der Pilzzellwand, was zu Zelllyse und -tod führt. Dieser Mechanismus ist hochspezifisch für Pilze, da β (1,3)-D-Glucan nicht in Säugetierzellen vorhanden ist .
Wirkmechanismus
Target of Action
The primary target of 4’-Hydroxy Diclofenac-D4, a labeled metabolite of the NSAID and COX inhibitor compound, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
4’-Hydroxy Diclofenac-D4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a reduction in the production of prostaglandins , which are responsible for causing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by 4’-Hydroxy Diclofenac-D4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxy Diclofenac-D4 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy-diclofenac is primarily mediated by CYP2C9 .
Result of Action
The molecular and cellular effects of 4’-Hydroxy Diclofenac-D4’s action primarily involve the reduction of inflammation and pain . By inhibiting the activity of COX enzymes, it reduces the production of prostaglandins . This leads to a decrease in inflammation and pain .
Biochemische Analyse
Biochemical Properties
4’-Hydroxy Diclofenac-D4 interacts with the enzyme CYP2C9, which plays a crucial role in its metabolism . The interaction with CYP2C9 leads to the formation of 4’-Hydroxy Diclofenac, which has anti-inflammatory and analgesic properties .
Cellular Effects
4’-Hydroxy Diclofenac-D4, as a metabolite of Diclofenac, suppresses prostaglandin E2 production specifically by blocking cyclooxygenase-2 activity, demonstrating anti-inflammatory properties .
Molecular Mechanism
The mechanism of action of 4’-Hydroxy Diclofenac-D4 involves the inhibition of cyclooxygenase-2 activity, leading to a decrease in prostaglandin E2 production . This results in its anti-inflammatory and analgesic effects .
Dosage Effects in Animal Models
Diclofenac, the parent compound, is known to have dosage-dependent effects in animal models .
Metabolic Pathways
4’-Hydroxy Diclofenac-D4 is involved in the metabolic pathway of Diclofenac, where it is formed as a metabolite through the action of the enzyme CYP2C9 .
Transport and Distribution
Diclofenac, the parent compound, is known to be distributed in the body and can diffuse into and out of the synovial fluid .
Subcellular Localization
As a metabolite of Diclofenac, it is likely to be found in the same subcellular locations as Diclofenac, which include the cytoplasm and specific organelles where metabolic enzymes like CYP2C9 are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-743872 involves the semi-synthetic modification of pneumocandin B0, a naturally occurring cyclic lipopeptide. The process begins with the fermentation of Glarea lozoyensis to produce pneumocandin B0. This compound is then chemically modified to enhance its antifungal properties and improve its pharmacokinetic profile .
Industrial Production Methods: Industrial production of L-743872 involves large-scale fermentation of Glarea lozoyensis followed by extraction and purification of pneumocandin B0. The semi-synthetic modification is then carried out under controlled conditions to produce caspofungin acetate, which is the active pharmaceutical ingredient .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-743872 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate erzeugen, während Reduktion dehydroxylierte Derivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
L-743872 gehört zur Klasse der Echinocandin-Antimykotika, zu denen auch Anidulafungin und Micafungin gehören. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften und ihrem Wirkungsspektrum.
Ähnliche Verbindungen:
Anidulafungin: Ein weiteres Echinocandin mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Micafungin: Ähnlich wie L-743872, aber mit einem breiteren Wirkungsspektrum gegen bestimmte Pilzarten.
Pneumocandin B0: Der natürliche Produktvorläufer von L-743872 mit weniger potenter antimykotischer Aktivität
Einzigartigkeit von L-743872: L-743872 ist einzigartig in seiner hohen Wirksamkeit und spezifischen Hemmung der β (1,3)-D-Glucansynthase, wodurch es sehr effektiv gegen eine große Bandbreite an Pilzpathogenen ist, einschließlich derer, die gegen andere Antimykotika resistent sind .
Eigenschaften
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445204 | |
| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254762-27-1 | |
| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-azabicyclo[2.2.2]octan-8-yl2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate](/img/structure/B19941.png)


![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)






